Ethyl valerate

Overview

Description

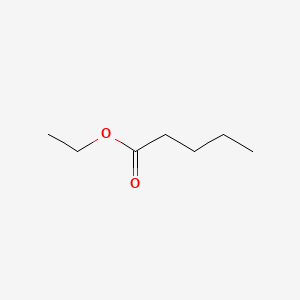

Ethyl valerate, also known as ethyl pentanoate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from valeric acid and ethanol. This colorless liquid is known for its fruity aroma, often described as resembling green apples. This compound is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl valerate is typically synthesized through the esterification of valeric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The reaction can be represented as follows:

C4H9COOH+C2H5OH→C4H9COOC2H5+H2O

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid or solid acid catalysts like mesoporous Al-SBA-15 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and ethanol.

Oxidation: this compound can be oxidized to produce valeric acid.

Reduction: Reduction of this compound can yield valeric alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Valeric acid and ethanol.

Oxidation: Valeric acid.

Reduction: Valeric alcohol.

Scientific Research Applications

2.1. Flavoring Agent in Food Industry

Ethyl valerate is primarily utilized as a flavoring agent in the food industry. It is known for imparting a green apple flavor, making it popular in confectionery and beverage formulations. Research has demonstrated that the enzymatic synthesis of this compound using immobilized lipases can enhance flavor quality and yield. For instance, a study highlighted the optimization of lipase-catalyzed synthesis using response surface methodology, achieving significant yields of this compound under controlled conditions .

2.2. Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications due to their biological activities. For example, studies have indicated that certain esters exhibit antimicrobial properties, making them candidates for drug formulation .

2.3. Chemical Synthesis

This compound is also significant in chemical synthesis processes, particularly in the production of biodegradable polymers and surfactants. Its role as a building block in polymer chemistry has been investigated for developing environmentally friendly materials .

3.1. Enzymatic Synthesis Optimization

A notable case study involved optimizing the enzymatic synthesis of this compound through the use of immobilized lipases on magnetic nanocellulose-polyethersulfone membranes. This approach not only improved the yield but also enhanced the operational stability of the enzyme, allowing for repeated use without significant loss of activity .

3.2. Flavor Compound Analysis

Another study focused on analyzing volatile flavor compounds produced during the fermentation process involving this compound. The research provided insights into how enzymatic processes can influence flavor profiles in food products, underscoring the importance of this compound in food science .

Mechanism of Action

The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Ethyl valerate is similar to other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. it is unique in its specific fruity aroma and its applications in the food and fragrance industries. Here is a comparison with some similar compounds:

Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.

Ethyl propionate: Has a fruity odor, used in flavorings and as a solvent.

This compound stands out due to its specific green apple scent and its versatility in various applications.

Biological Activity

Ethyl valerate (EV), a compound known for its fruity aroma reminiscent of green apples, is an ester formed from the reaction of valeric acid and ethanol. Its biological activity has garnered attention in various fields, including food science, biocatalysis, and potential applications in biofuels. This article explores the biological properties, synthesis methods, and relevant research findings related to this compound.

This compound has the molecular formula and is classified as a short-chain fatty acid ester. The synthesis of this compound can be achieved through different methods, primarily enzymatic esterification using lipases. Several studies have focused on optimizing the conditions for its production, particularly through the use of immobilized lipases.

Enzymatic Synthesis

The enzymatic synthesis of this compound has been extensively studied due to its efficiency and specificity. Key findings from various research efforts include:

- Burkholderia cepacia Lipase : This lipase has been shown to produce high yields of this compound. A study reported a conversion rate of approximately 90% after 120 hours when using immobilized lipase in sodium alginate with heptane as a solvent .

- Aspergillus oryzae Lipase : Another study demonstrated that electrospun magnetic nanocellulose-polyethersulfone conjugated lipase achieved significant yields (up to 92%) in shorter reaction times compared to free lipases .

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in various applications:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a natural preservative in food products. The presence of short-chain fatty acids like this compound is linked to inhibiting the growth of pathogens .

Flavoring Agent

Due to its pleasant aroma, this compound is widely used as a flavoring agent in the food industry. Its synthesis via enzymatic processes not only enhances flavor but also aligns with consumer preferences for natural additives .

Potential as a Biofuel Additive

This compound has been studied as a potential biofuel additive due to its favorable combustion properties. Research suggests that esters like this compound can improve engine performance and reduce emissions when blended with conventional fuels .

Case Studies and Research Findings

Several studies have investigated the synthesis and application of this compound:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing ethyl valerate in laboratory settings?

this compound is commonly synthesized via enzymatic esterification of valeric acid and ethanol. A solvent-based approach using immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) particles achieves ≈92% conversion under optimized conditions (30.5°C, 234 rpm, 18% biocatalyst loading). Solvent-free systems yield lower efficiency (13%), highlighting the role of reaction medium in enzyme activity . Gas chromatography–mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) are used to confirm product purity .

Q. How is this compound’s molecular structure validated experimentally?

Microwave spectroscopy, particularly molecular beam Fourier transform microwave spectroscopy (MB-FTMW), is the gold standard for determining this compound’s gas-phase conformation. This method provides rotational constants with ±1 kHz accuracy, distinguishing between conformers like C1 and C7H14O2 . Comparative studies with computational methods (e.g., MP2/cc-pVDZ) validate experimental data .

Q. What are the applications of this compound in preclinical models?

this compound is used in olfactory discrimination studies in mice. For example, it serves as a training odorant in behavioral assays to assess learning outcomes when paired with non-task odorants like limonene. These experiments rely on controlled vapor-phase delivery and proportional mixing (e.g., 30:70 ratios) to isolate sensory responses .

Advanced Research Questions

Q. How do combustion pathways of this compound vary under lean, stoichiometric, and rich flame conditions?

In low-pressure (55 mbar) flat flames, this compound decomposes via distinct pathways:

- Lean flame (Φ=0.81) : Dominated by CH3CHO → CH3CO → CH3 → CH2O → HCO.

- Stoichiometric flame (Φ=0.95) : Produces C4H7COOH intermediates via C4H9COOH.

- Rich flame (Φ=1.31) : Generates C2H4 through C4H6 and C3H6 pathways.

A kinetic model (211 species, 1368 reactions) aligns with experimental GC data at 1100–2000 K but underestimates H2 and C2H2 at high pressures (10 atm) .

Q. What catalytic strategies optimize this compound production from biomass derivatives like γ-valerolactone (GVL)?

MOF catalysts (e.g., Pd@MIL-101Cr-SO3H) convert GVL to this compound with 26–44% selectivity at 200–250°C. Selectivity shifts to ethyl pentanoate (83%) at higher temperatures due to Pd nanoparticle aggregation. Reusability studies show framework collapse after the first cycle, necessitating post-reaction structural validation via TEM and ICP-AES .

Q. How do computational methods address discrepancies in this compound’s rotational constants?

MP2/cc-pVDZ calculations reduce errors in rotational constants (<1%) compared to B3LYP-D3BJ, which overestimates centrifugal distortion. This error compensation arises from equilibrium (Xe) vs. experimental (X0) rotational constant mismatches, requiring hybrid theoretical-experimental validation .

Q. What experimental contradictions arise in this compound’s role in anaphylaxis modulation?

this compound co-administered with acetylsalicylic acid (ASA) suppresses IgE-mediated mast cell activation in murine models. However, body temperature changes post-antigen challenge vary significantly between treatment groups (e.g., this compound + ASA vs. ASA alone), suggesting context-dependent immunomodulatory effects that warrant dose-response studies .

Q. Methodological Challenges and Data Analysis

Q. How to resolve conflicting product selectivity data in catalytic hydrogenation of levulinic acid?

this compound selectivity increases with temperature (29% at 350°C) but competes with ethyl levulinate (85% at 250°C). Discrepancies arise from competing endothermic pathways, requiring pressure–temperature phase diagrams and in situ spectroscopy to track intermediate stability .

Q. What statistical frameworks are used to optimize this compound synthesis via factorial design?

A 2^k factorial design evaluates parameters like temperature, biocatalyst loading, and reactant concentration. For example, agitation (234 rpm) and ethanol concentration (1,000 mM) are identified as critical factors via ANOVA, achieving 92% conversion in heptane solvent .

Properties

IUPAC Name |

ethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMAFTSLXCXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040161 | |

| Record name | Ethyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 to 145.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.875 | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-82-2 | |

| Record name | Ethyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R258T4P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-91.2 °C | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.